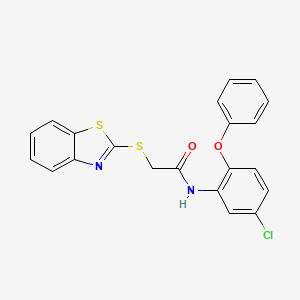![molecular formula C26H28N6O4 B10872822 7-benzyl-8-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872822.png)
7-benzyl-8-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BENZYL-8-[4-(4-METHOXYBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: is a complex organic compound known for its diverse applications in scientific research This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-BENZYL-8-[4-(4-METHOXYBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Benzyl Group: Benzylation is usually performed using benzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Piperazine Ring: This step involves the reaction of the intermediate with piperazine, often under reflux conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxybenzoyl groups.
Reduction: Reduction reactions can target the purine core or the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and methoxybenzoyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its purine core.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-BENZYL-8-[4-(4-METHOXYBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The benzyl and methoxybenzoyl groups enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness: 7-BENZYL-8-[4-(4-METHOXYBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl and methoxybenzoyl groups with the purine core is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H28N6O4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
7-benzyl-8-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H28N6O4/c1-28-22-21(24(34)29(2)26(28)35)32(17-18-7-5-4-6-8-18)25(27-22)31-15-13-30(14-16-31)23(33)19-9-11-20(36-3)12-10-19/h4-12H,13-17H2,1-3H3 |
InChI Key |
JKGNSBDLWSMKPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B10872742.png)
![1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10872749.png)
![2-ethyl-7,8-dimethoxy-1-[(3-methylbenzyl)oxy]-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione](/img/structure/B10872750.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872755.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[3-(propan-2-yloxy)propyl]piperazine-1-carbothioamide](/img/structure/B10872766.png)
![3-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one](/img/structure/B10872769.png)
![2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10872774.png)
![12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10872781.png)
![N-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)pyridine-4-carboxamide](/img/structure/B10872783.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872789.png)

![5-chloro-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10872809.png)
![2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872813.png)
![11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872815.png)
